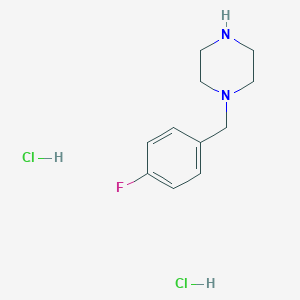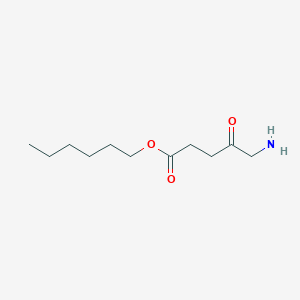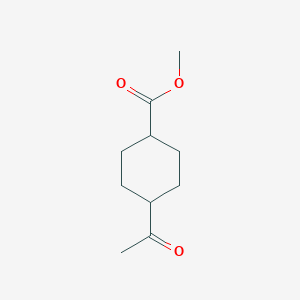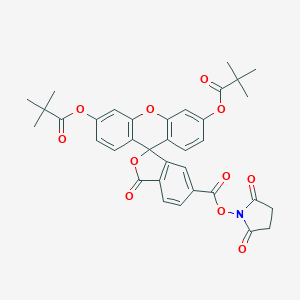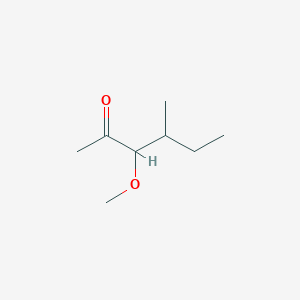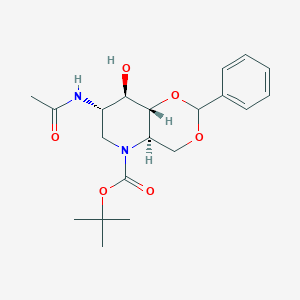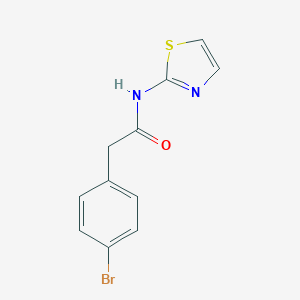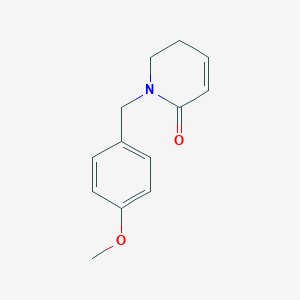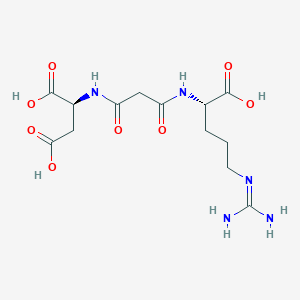
Retro-Arg-malonyl-Asp-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Retro-Arg-malonyl-Asp-OH (RAMA) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. RAMA is a cyclic peptide that was first synthesized by Kiso and colleagues in 1990. Since then, RAMA has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
The mechanism of action of Retro-Arg-malonyl-Asp-OH involves its ability to bind to specific receptors on the surface of cells. Retro-Arg-malonyl-Asp-OH binds to a receptor called integrin αvβ3, which is overexpressed in many types of cancer cells. By binding to this receptor, Retro-Arg-malonyl-Asp-OH inhibits the growth and proliferation of cancer cells. Retro-Arg-malonyl-Asp-OH has also been shown to inhibit the activity of enzymes that are involved in the progression of Alzheimer's disease and other neurological disorders.
生化学的および生理学的効果
Retro-Arg-malonyl-Asp-OH has been shown to have several biochemical and physiological effects. Retro-Arg-malonyl-Asp-OH has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. Retro-Arg-malonyl-Asp-OH has also been shown to inhibit the activity of enzymes that are involved in the progression of Alzheimer's disease and other neurological disorders. Additionally, Retro-Arg-malonyl-Asp-OH has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory disorders.
実験室実験の利点と制限
Retro-Arg-malonyl-Asp-OH has several advantages and limitations for lab experiments. Retro-Arg-malonyl-Asp-OH is a highly specific peptide that binds to a specific receptor on the surface of cells. This specificity makes Retro-Arg-malonyl-Asp-OH an excellent tool for studying the role of integrin αvβ3 in cancer and other diseases. However, the synthesis of Retro-Arg-malonyl-Asp-OH is a complex process that requires expertise in peptide chemistry. Additionally, Retro-Arg-malonyl-Asp-OH has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of Retro-Arg-malonyl-Asp-OH. One potential direction is the development of Retro-Arg-malonyl-Asp-OH-based therapies for the treatment of cancer and other diseases. Another potential direction is the development of new Retro-Arg-malonyl-Asp-OH analogs that have improved pharmacological properties. Additionally, the study of Retro-Arg-malonyl-Asp-OH may provide insights into the role of integrin αvβ3 in cancer and other diseases, which may lead to the development of new therapies targeting this receptor.
合成法
Retro-Arg-malonyl-Asp-OH is a cyclic peptide that is synthesized using solid-phase peptide synthesis (SPPS) methodology. The synthesis of Retro-Arg-malonyl-Asp-OH involves the coupling of protected amino acids on a solid support, followed by deprotection and cyclization to form the cyclic peptide. The synthesis of Retro-Arg-malonyl-Asp-OH is a complex process that requires expertise in peptide chemistry.
科学的研究の応用
Retro-Arg-malonyl-Asp-OH has been studied extensively for its potential therapeutic applications. Retro-Arg-malonyl-Asp-OH has been shown to have anticancer properties, and it has been studied as a potential treatment for various types of cancers, including breast cancer, prostate cancer, and lung cancer. Retro-Arg-malonyl-Asp-OH has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, Retro-Arg-malonyl-Asp-OH has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
特性
CAS番号 |
158156-78-6 |
|---|---|
製品名 |
Retro-Arg-malonyl-Asp-OH |
分子式 |
C13H21N5O8 |
分子量 |
375.33 g/mol |
IUPAC名 |
(2S)-2-[[3-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-oxopropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H21N5O8/c14-13(15)16-3-1-2-6(11(23)24)17-8(19)5-9(20)18-7(12(25)26)4-10(21)22/h6-7H,1-5H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)(H,25,26)(H4,14,15,16)/t6-,7-/m0/s1 |
InChIキー |
LTNGRNQXDWEGIR-BQBZGAKWSA-N |
異性体SMILES |
C(C[C@@H](C(=O)O)NC(=O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CN=C(N)N |
SMILES |
C(CC(C(=O)O)NC(=O)CC(=O)NC(CC(=O)O)C(=O)O)CN=C(N)N |
正規SMILES |
C(CC(C(=O)O)NC(=O)CC(=O)NC(CC(=O)O)C(=O)O)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



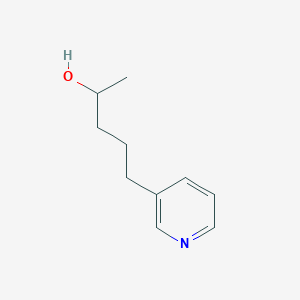
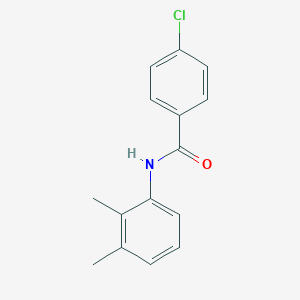
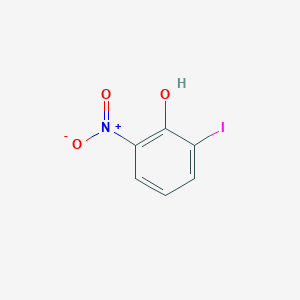
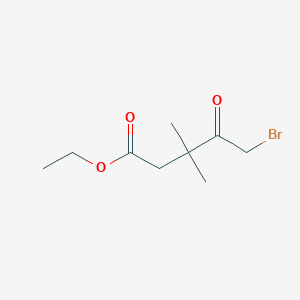
![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)
